2-[(Z)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-diiodophenol
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Overview
Description
2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(3-BROMOANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, aldehyde, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(3-BROMOANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multi-step organic reactions. The initial step often includes the iodination of benzaldehyde derivatives to introduce iodine atoms at specific positions. This is followed by the formation of the hydrazone linkage through the reaction of the aldehyde group with a hydrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(3-BROMOANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity and high yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield carboxylic acids, while reduction of the aldehyde group can produce primary alcohols .
Scientific Research Applications
2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(3-BROMOANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(3-BROMOANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activities and functions. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and covalent modifications. The triazine ring plays a crucial role in these interactions by providing a stable scaffold for binding .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-diiodobenzaldehyde: Shares the diiodobenzaldehyde core but lacks the triazine and morpholino groups.
2,4-Dihydroxy-3,5-diiodobenzaldehyde: Contains additional hydroxyl groups, which can alter its reactivity and applications.
Uniqueness
The presence of the triazine ring and morpholino group distinguishes it from other similar compounds and enhances its utility in various scientific research fields .
Properties
Molecular Formula |
C20H18BrI2N7O2 |
---|---|
Molecular Weight |
722.1 g/mol |
IUPAC Name |
2-[(Z)-[[4-(3-bromoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4,6-diiodophenol |
InChI |
InChI=1S/C20H18BrI2N7O2/c21-13-2-1-3-15(9-13)25-18-26-19(28-20(27-18)30-4-6-32-7-5-30)29-24-11-12-8-14(22)10-16(23)17(12)31/h1-3,8-11,31H,4-7H2,(H2,25,26,27,28,29)/b24-11- |
InChI Key |
VOZFIAFSOIFAED-MYKKPKGFSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=C(C(=CC(=C3)I)I)O)NC4=CC(=CC=C4)Br |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)I)I)O)NC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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